Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride
Description
Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate hydrochloride is a tetrahydropyridine derivative featuring an isopropyl ester group at position 5 of the partially unsaturated six-membered ring. The hydrochloride salt enhances its stability and solubility.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-7(2)12-9(11)8-4-3-5-10-6-8;/h4,7,10H,3,5-6H2,1-2H3;1H |
InChI Key |
DCPXMIUWXUCLEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CCCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrrole derivative with an alkylating agent, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.
Scientific Research Applications
Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
a) Norarecoline Hydrochloride (Methyl 1,2,3,6-Tetrahydropyridine-5-Carboxylate Hydrochloride)
- Molecular Formula: C₇H₁₂ClNO₂
- Key Features : Methyl ester at position 5, hydrochloride salt.
- Properties : Melting point 121–122°C, soluble in DMSO, stable when stored sealed at room temperature .
- Applications : Used as a reference standard in pharmacological studies.
b) Methyl 1,2,3,6-Tetrahydropyridine-4-Carboxylate Hydrochloride (CAS 70684-82-1)
- Molecular Formula: C₇H₁₂ClNO₂
- Key Features : Positional isomer with methyl ester at position 4.
- Synthesis: Prepared via methods involving potassium carbonate and halides in acetone, similar to pyridazinone derivatives .
- Differentiation: The ester position (4 vs.
c) 4-Phenyl-1,2,3,6-Tetrahydropyridine Hydrochloride
Pharmacologically Relevant Derivatives
a) 1-Methyl-4-(p-Fluorophenyl)-1,2,3,6-Tetrahydropyridine
- Role : A related compound in paroxetine hydrochloride, identified as an impurity during chromatographic analysis .
- Significance : Highlights the importance of tetrahydropyridines in pharmaceutical quality control.
b) MPTP (1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine)
- Neurotoxicity : Causes Parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra .
- Contrast : Unlike MPTP, ester-containing analogs like the target compound may exhibit reduced neurotoxicity due to differing metabolic pathways.
a) Ethyl 1-Benzyl-5-(Trifluoromethylsulfonyloxy)-1,2,3,6-Tetrahydropyridine-4-Carboxylate
- Synthesis: Involves sodium hydride and ether under nitrogen atmosphere, yielding intermediates for aminopyrazine inhibitors .
- Functional Groups : Triflate and benzyl groups introduce reactivity for further cross-coupling reactions.
b) PF-5274857 Hydrochloride
Data Tables
Table 1: Structural and Physical Comparison of Selected Compounds
Research Findings and Implications
- Synthetic Flexibility : Tetrahydropyridine esters serve as versatile intermediates. For example, boronic ester coupling (e.g., with 3,6-dihydro-2H-pyridine-1-N-Boc-4-boronic acid pinacol ester) enables access to complex heterocycles .
- Biological Activity: While MPTP is neurotoxic, esterified derivatives (e.g., Norarecoline) may exhibit safer profiles due to metabolic stability from the ester group .
- Quality Control : Tetrahydropyridines like 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine are critical impurities monitored in antidepressants like paroxetine .
Q & A
Q. What are the optimal synthetic routes for Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate; hydrochloride, and how can reaction conditions be controlled to maximize purity and yield?
Methodological Answer:
- Synthetic Route : The compound can be synthesized via esterification of 1,2,3,6-tetrahydropyridine-5-carboxylic acid with isopropyl alcohol under acid catalysis (e.g., HCl gas), followed by salt formation. Alternative routes involve coupling reactions with isopropyl halides in the presence of a base like NaOtBu to minimize side reactions .
- Critical Conditions :
- Temperature : Maintain 0–5°C during esterification to prevent decomposition of the tetrahydropyridine ring.
- Catalysts : Use palladium catalysts (e.g., Pd(OAc)₂) for regioselective coupling, as demonstrated in analogous tetrahydropyridine derivatives .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) by removing unreacted precursors .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm the ester group (δ ~1.2 ppm for isopropyl CH₃) and tetrahydropyridine ring protons (δ 2.5–3.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities like unreacted carboxylic acid or hydrolysis byproducts .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 191.65 (free base) and 228.10 (HCl adduct) .
Q. What are the key considerations for ensuring the stability of Propan-2-yl 1,2,3,6-tetrahydropyridine; hydrochloride during storage and experimental use?
Methodological Answer:
- Storage : Store in airtight, light-protected containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the tetrahydropyridine ring .
- Solvent Compatibility : Avoid aqueous solutions at neutral/basic pH, which promote hydrolysis. Use DMSO for stock solutions due to its stabilizing effect on the ester group .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across different in vitro assays?
Methodological Answer:
- Assay Standardization : Use validated reference standards (e.g., USP Paroxetine Hydrochloride protocols) to calibrate receptor-binding assays and minimize batch-to-batch variability .
- Impurity Profiling : Quantify trace impurities (e.g., 1-methyl-4-phenyl derivatives) via LC-MS, as even 0.001% impurities can alter pharmacological activity .
- Data Normalization : Include internal controls (e.g., known agonists/antagonists) to adjust for cell-line-specific receptor expression levels .
Q. What experimental strategies are recommended for investigating the neuropharmacological potential and toxicity risks of this compound?
Methodological Answer:
- Metabolic Studies : Use liver microsomes or hepatocyte cultures to identify metabolites (e.g., oxidation at the tetrahydropyridine ring) via LC-MS/MS .
- Neurotoxicity Screening : Employ MPTP-induced parkinsonism models to assess dopaminergic neuron degeneration, as structural analogs like MPTP are known neurotoxins .
- Receptor Profiling : Conduct competitive binding assays against σ-1 or muscarinic receptors to elucidate off-target effects .
Q. Which advanced computational modeling approaches are suitable for predicting the binding interactions of this compound with neuronal receptors?
Methodological Answer:
- Docking Simulations : Use Schrödinger’s Glide or AutoDock Vina to model interactions with acetylcholine-binding proteins, focusing on the ester group’s role in hydrogen bonding .
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess conformational stability of the ligand-receptor complex in lipid bilayers .
- QSAR Analysis : Train models on tetrahydropyridine derivatives to predict bioavailability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
